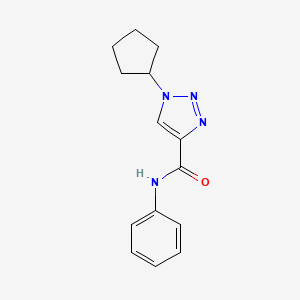![molecular formula C15H18N4OS B12265318 N-(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-3-yl)cyclopropanecarboxamide](/img/structure/B12265318.png)
N-(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-3-yl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-3-yl)cyclopropanecarboxamide is a complex organic compound that features a thiazolopyridine core. This compound is of significant interest due to its potential applications in medicinal chemistry and drug development. The thiazolopyridine moiety is known for its biological activity and is often explored in the context of pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-3-yl)cyclopropanecarboxamide typically involves multiple steps, starting from commercially available precursors. One common method involves the formation of the thiazolopyridine core through a cyclization reaction. The piperidine ring is then introduced via a nucleophilic substitution reaction. Finally, the cyclopropanecarboxamide group is attached using standard amide coupling techniques .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents .
Chemical Reactions Analysis
Types of Reactions
N-(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-3-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups attached to the core structure.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the piperidine ring .
Scientific Research Applications
N-(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-3-yl)cyclopropanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Explored for its potential as a bioactive compound in various assays.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-3-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The thiazolopyridine core is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt key biological pathways, leading to therapeutic effects. For example, it may inhibit phosphoinositide 3-kinase (PI3K), a key enzyme involved in cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride: Similar thiazolopyridine core but different functional groups.
Thiazolo[5,4-b]pyridine derivatives: Known for their PI3K inhibitory activity.
Thiazolopyrimidine derivatives: Similar core structure with different biological activities.
Uniqueness
N-(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-3-yl)cyclopropanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C15H18N4OS |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
N-[1-([1,3]thiazolo[4,5-c]pyridin-2-yl)piperidin-3-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C15H18N4OS/c20-14(10-3-4-10)17-11-2-1-7-19(9-11)15-18-12-8-16-6-5-13(12)21-15/h5-6,8,10-11H,1-4,7,9H2,(H,17,20) |
InChI Key |
NIPDNKLENUCEGK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=C(S2)C=CN=C3)NC(=O)C4CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-5-methyl-1,2-oxazole](/img/structure/B12265245.png)
![Methyl 3-amino-6-(furan-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B12265246.png)
![6-fluoro-4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}quinazoline](/img/structure/B12265256.png)
![2-{[4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12265258.png)

![6-ethyl-N-[(pyrazin-2-yl)methyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12265288.png)
![4-{1-[(4-Bromophenyl)methyl]piperidine-3-carbonyl}thiomorpholine](/img/structure/B12265291.png)
![5-chloro-N-[1-(cyclopentylmethyl)piperidin-4-yl]-N-methylpyrimidin-2-amine](/img/structure/B12265292.png)

![2-{4-[(3-methoxyphenyl)methyl]piperazin-1-yl}-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B12265305.png)
![N-[1-(1,3-benzoxazol-2-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine](/img/structure/B12265310.png)
![2-cyclopropyl-6-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B12265315.png)
![1-(4-Chlorophenyl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B12265326.png)
![1-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-(4-chlorophenyl)phthalazine](/img/structure/B12265327.png)
